![molecular formula C15H14N2O6S B2771971 Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate CAS No. 296274-01-6](/img/structure/B2771971.png)
Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification is typically achieved through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate
- Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate
- Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
Comparison: Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The nitro group also enhances its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry.
Biologische Aktivität
Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate, a sulfonamide derivative, has garnered attention in the scientific community for its diverse biological activities. This compound is primarily recognized for its potential as an enzyme inhibitor, as well as its antimicrobial and anti-inflammatory properties. In this article, we will explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C16H16N2O5S
- Molecular Weight : 348.37 g/mol
- Functional Groups :
- Sulfonamide group
- Nitro group
- Ester group
These functional groups contribute to the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide moiety mimics natural substrates, allowing it to bind to the active sites of various enzymes, disrupting their function. This inhibition can alter metabolic pathways, leading to therapeutic effects such as antimicrobial action or anti-inflammatory responses.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, demonstrating notable inhibition of growth:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A case study involving animal models demonstrated that administration of the compound resulted in a significant reduction in inflammation markers:
- Cytokine Levels : Decreased levels of TNF-α and IL-6 were observed post-treatment.
- Histological Analysis : Reduced infiltration of inflammatory cells was noted in treated tissues.
These findings highlight the compound's potential as a therapeutic agent in inflammatory conditions .
Case Studies and Research Findings
-
Enzyme Inhibition Study :
A study focused on the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in folate biosynthesis targeted by sulfonamides. This compound showed competitive inhibition with a Ki value of approximately 25 µM, indicating its potential effectiveness against pathogens reliant on this enzyme . -
Toxicological Assessment :
Toxicity studies conducted on various animal models revealed that the compound exhibited low acute toxicity, with LD50 values exceeding 2000 mg/kg. This suggests a favorable safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonylation of ethyl 4-aminobenzoate using 4-nitrobenzenesulfonyl chloride. A two-step procedure involves dissolving ethyl 4-aminobenzoate in dichloromethane (DCM) with triethylamine (TEA) as a base. The sulfonyl chloride is added dropwise, and the reaction is stirred at room temperature for 8–12 hours. The product is isolated via vacuum filtration and washed with DCM to remove unreacted reagents . Optimization Tips :
- Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
- Adjust the molar ratio of TEA to sulfonyl chloride (1:1) to minimize side reactions like sulfonation or oxidation .
- Purify via silica gel column chromatography (0–40% ethyl acetate/hexane) to improve yield and purity .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
- Methodological Answer : Purity is confirmed using thin-layer chromatography (TLC) with ethyl acetate/hexane eluent. Structural characterization employs:
- 1H/13C NMR : To confirm the presence of aromatic protons (δ 7.5–8.5 ppm), ester carbonyl (δ ~4.3 ppm for CH2CH3), and sulfonamide NH (δ ~10 ppm) .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1160 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) at m/z 365.04 (calculated for C15H14N2O6S) validate the molecular weight .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonamide group in this compound during nucleophilic substitution?
- Methodological Answer : The sulfonamide group acts as a leaving group under basic conditions. For example, in the synthesis of derivatives, the NH proton is deprotonated by K2CO3, enabling nucleophilic attack by α-chloroesters or other electrophiles. Computational modeling (DFT studies) can predict the activation energy for this step, while experimental kinetics (e.g., monitoring by HPLC) reveal rate dependencies on solvent polarity and base strength . Key Factors :
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Steric hindrance from the 4-nitrophenyl group may slow reactivity, requiring elevated temperatures (50–80°C) .
Q. How can researchers resolve contradictions in reported reaction yields for this compound when scaling up synthesis?
- Methodological Answer : Yield discrepancies often arise from:
- Side Reactions : Sulfonation or oxidation byproducts due to residual sulfuric acid (common in classical esterification methods). Replace sulfuric acid with milder dehydrating agents (e.g., molecular sieves) .
- Purification Challenges : At larger scales, column chromatography becomes inefficient. Switch to recrystallization (using ethanol/water) or centrifugal partition chromatography for higher throughput .
- Moisture Sensitivity : Use Schlenk-line techniques for moisture-sensitive intermediates to prevent hydrolysis .
Q. What strategies are effective for modifying the nitro group in this compound to enhance biological activity?
- Methodological Answer : The nitro group can be reduced to an amine (using H2/Pd-C or Zn/HCl) for further functionalization:
- Step 1 : Catalytic hydrogenation (1 atm H2, 25°C, 12 hours) converts –NO2 to –NH2.
- Step 2 : React the amine with acyl chlorides or sulfonyl chlorides to create amide/sulfonamide derivatives.
Biological assays (e.g., enzyme inhibition or cytotoxicity screens) are then used to evaluate activity. For example, similar sulfonamide derivatives show promise as carbonic anhydrase inhibitors .
Eigenschaften
IUPAC Name |
ethyl 4-[(4-nitrophenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-2-23-15(18)11-3-5-12(6-4-11)16-24(21,22)14-9-7-13(8-10-14)17(19)20/h3-10,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLBCCOGPJOUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.